Bimiralisib, also known as PQR309, is a potent, brain-penetrant, orally bioavailable, pan-class I phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitor. [] Classified as a dual PI3K/mTOR inhibitor, Bimiralisib exhibits balanced activity against both PI3K and mTOR, signifying its ability to target both pathways with comparable efficacy. [] It is currently under investigation for its potential in oncology, particularly in treating advanced solid tumors and refractory lymphoma. []
While a detailed molecular structure breakdown is not explicitly provided, Bimiralisib is described as a 4,6-dimorpholino-1,3,5-triazine-based pan-class I PI3K inhibitor. [] This structural information suggests the presence of a central triazine ring with dimorpholino substituents at positions 4 and 6, a common motif in PI3K inhibitors.
Lymphoma: Bimiralisib exhibits promising anti-tumor activity in various lymphoma models, including diffuse large B-cell lymphoma (DLBCL) and T-cell lymphoma. [, , ] It shows efficacy both as a single agent and in combination therapies with other anti-cancer drugs like venetoclax, panobinostat, and ibrutinib. []
Head and Neck Squamous Cell Carcinoma (HNSCC): Bimiralisib demonstrates efficacy in preclinical models of HNSCC, particularly those harboring NOTCH1 loss-of-function mutations. [, , , , ] It induces apoptosis in these cells and shows synergistic activity when combined with other targeted therapies, such as PLK1 inhibitors. [, , ]
Acute Myeloid Leukemia (AML): Bimiralisib enhances the cytotoxic effects of venetoclax in AML cells, specifically in those with IDH2 and FLT3 mutations. [] This synergistic effect makes the combination a potential therapeutic strategy for this subset of AML patients.
Chordoma: Preclinical studies indicate Bimiralisib effectively inhibits the growth of chordoma cell lines and patient-derived xenograft (PDX) models. [] Notably, it exhibits synergistic anti-tumor activity in combination with the CDK4/6 inhibitor palbociclib, suggesting potential for combination therapy in chordoma. []
Endometrial Cancer: Bimiralisib demonstrates promising anti-cancer effects in endometrial cancer cell lines. [] It inhibits cell viability, induces G1 cell cycle arrest, and disrupts the PI3K/Akt/mTOR/c-Myc/mtp53 positive feedback loop. []
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6